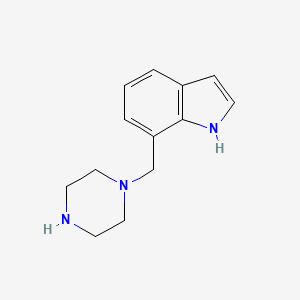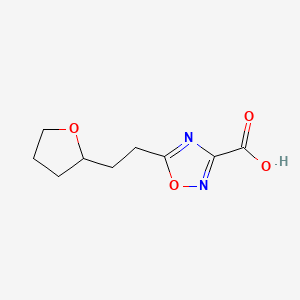
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both the pyrazole and benzaldehyde functional groups allows for a wide range of chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde typically involves the condensation of 3,5-dimethylpyrazole with 3-methylbenzaldehyde. This reaction can be catalyzed by acidic or basic conditions, often using solvents such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzoic acid.
Reduction: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1h-pyrazole: Lacks the benzaldehyde moiety but shares the pyrazole ring structure.
3-Methylbenzaldehyde: Lacks the pyrazole ring but shares the benzaldehyde moiety.
4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzaldehyde: Similar structure but without the methyl group on the benzaldehyde ring.
Uniqueness: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the pyrazole ring and the methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-12(8-16)4-5-13(9)15-11(3)7-10(2)14-15/h4-8H,1-3H3 |
Clé InChI |
HUEBGQCKTDYEOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=C(C=C(C=C2)C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)


![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)






![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
